
5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate
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Overview
Description
Z-GLU(OTBU)-OME: , also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It serves as a protecting group for the carboxyl group of glutamic acid, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-GLU(OTBU)-OME typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The reaction is carried out in the presence of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature for several hours, followed by filtration or extraction to isolate the product .
Industrial Production Methods: In industrial settings, the production of Z-GLU(OTBU)-OME follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Z-GLU(OTBU)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Z-GLU(OTBU)-OME is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups without interference from the carboxyl group .
Biology: In biological research, this compound is used to study the role of glutamic acid residues in proteins and enzymes. It helps in the structural analysis of proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Medicine: Z-GLU(OTBU)-OME is used in the development of peptide-based drugs and therapeutic agents. It aids in the synthesis of peptides with high specificity and activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and other high-performance materials .
Mechanism of Action
Z-GLU(OTBU)-OME exerts its effects by acting as a protecting group for the carboxyl group of glutamic acid. This prevents unwanted reactions during synthesis, allowing for selective modification of other functional groups. The molecular targets include the carboxyl group of glutamic acid and other amino acids, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
- N-Cbz-L-glutamic acid γ-t-butyl ester
- Fmoc-Glu(OtBu)-OH
- Boc-Glu(OtBu)-OH
Comparison: Z-GLU(OTBU)-OME is unique in its ability to protect the carboxyl group of glutamic acid while allowing for selective reactions on other functional groups. Compared to similar compounds, it offers higher stability and efficiency in peptide synthesis .
Biological Activity
5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N O6
- Molecular Weight : 341.39 g/mol
- CAS Number : Specific CAS number not provided in the sources, but it is recognized in chemical databases.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cbz (carbobenzyloxy) group : This step protects the amino group, enhancing the compound's stability and reactivity.
- Esterification : The pentanedioic acid derivative is esterified with tert-butyl alcohol and methyl groups to yield the final product.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit proteases or kinases, which play vital roles in cellular signaling and metabolism.
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : By inhibiting certain pathways, it may influence cell proliferation and apoptosis.
Study on Antioxidant Activity
A comparative study evaluated the antioxidant properties of various compounds, including this compound. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in therapeutic applications against oxidative stress-related conditions.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
5-tert-Butyl 1-Methyl ... | 25 | ROS scavenging |
Similar Compound A | 30 | Enzyme inhibition |
Similar Compound B | 20 | Cell signaling modulation |
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSLIYSWUEHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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